1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane
CAS No.:
Cat. No.: VC17696711
Molecular Formula: C8H13BrO
Molecular Weight: 205.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrO |
|---|---|
| Molecular Weight | 205.09 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-(prop-2-enoxymethyl)cyclopropane |
| Standard InChI | InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2 |
| Standard InChI Key | YXWISESFZJZWNU-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOCC1(CC1)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 1-(bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is C₇H₁₁BrO, corresponding to a molecular weight of 191.07 g/mol . The compound’s structure features a cyclopropane ring substituted with two methyl groups: one bearing a bromine atom and the other an allyloxy moiety (Figure 1). The SMILES notation (C=CCOCC1(CC1)Br) and InChIKey (JJFYIFMYZYEVHL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrO |
| Molecular Weight | 191.07 g/mol |
| SMILES | C=CCOCC1(CC1)Br |
| InChIKey | JJFYIFMYZYEVHL-UHFFFAOYSA-N |
Cyclopropane Ring Strain and Electronic Effects
The cyclopropane ring imposes significant angle strain (≈60° bond angles vs. 109.5° in tetrahedral carbons), resulting in heightened reactivity compared to non-cyclic analogs. Quantum mechanical calculations suggest that the bromomethyl group exerts an electron-withdrawing effect, polarizing the adjacent C-Br bond and enhancing susceptibility to nucleophilic substitution . Concurrently, the allyloxy group introduces π-conjugation, which may stabilize transition states in elimination or oxidation reactions.
Synthetic Considerations and Reactivity
Table 2: Predicted Reaction Outcomes
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | KOH in ethanol | 1-(Hydroxymethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane |
| Elimination | DBU in toluene | Cyclopropane-fused alkene |
Reactivity Profiling
The bromomethyl group is primed for SN2 displacement by nucleophiles (e.g., amines, thiols), while the allyloxy moiety may undergo:
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Epoxidation: Reaction with peracids to form an epoxide.
-
Ozonolysis: Cleavage to generate carbonyl compounds.
Competing pathways, such as radical bromine migration or ring-opening reactions, remain speculative without experimental validation.
Analytical and Computational Data
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the molecule’s conformational flexibility:
Table 3: CCS Values for Common Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.00661 | 128.5 |
| [M+Na]⁺ | 212.98855 | 132.2 |
Spectroscopic Signatures
-
¹H NMR: Expected resonances include a triplet for the allylic CH₂ (δ 4.1–4.3 ppm) and a multiplet for cyclopropane protons (δ 1.2–1.5 ppm).
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¹³C NMR: The brominated carbon (C-Br) should appear near δ 35 ppm, while the cyclopropane carbons resonate between δ 15–25 ppm.
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